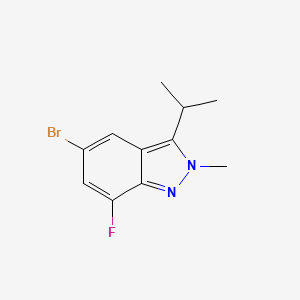
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate is an organic compound with a complex structure that includes an oxetane ring, an amino group, and a cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate typically involves the reaction of tert-butyl 3-oxetanylcarbamate with 4-cyanobenzylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxetane ring can undergo ring-opening reactions to form new cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-substituted derivatives, while oxidation can produce oxetane ring-opened products .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions that modify the structure of target molecules. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(4-cyanophenyl)oxetane-3-carboxylate: Lacks the amino group, making it less reactive in certain substitution reactions.
Tert-butyl 2-amino-3-(4-methoxyphenyl)oxetane-3-carboxylate: Contains a methoxy group instead of a cyano group, which affects its electronic properties and reactivity
Uniqueness
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate is unique due to the presence of both an amino group and a cyanophenyl group, which provide a combination of reactivity and electronic properties that are not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)15(9-19-12(15)17)11-6-4-10(8-16)5-7-11/h4-7,12H,9,17H2,1-3H3 |
InChI-Schlüssel |
JYLXQZSSCSKHNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(COC1N)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)


![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
